QUINOLIN-3-YL-HYDRAZINE DIHYDROCHLORIDE

CAS No.: 61621-35-0

Cat. No.: VC2123009

Molecular Formula: C9H11Cl2N3

Molecular Weight: 232.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61621-35-0 |

|---|---|

| Molecular Formula | C9H11Cl2N3 |

| Molecular Weight | 232.11 g/mol |

| IUPAC Name | quinolin-3-ylhydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C9H9N3.2ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-6,12H,10H2;2*1H |

| Standard InChI Key | IBORBSYHSWWFAU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)NN.Cl.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)NN.Cl.Cl |

Introduction

Chemical Structure and Identification

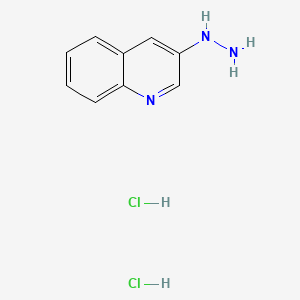

Quinolin-3-yl-hydrazine dihydrochloride consists of a quinoline backbone with a hydrazine group (-NH-NH₂) attached at the 3-position. The dihydrochloride designation indicates the presence of two hydrochloride molecules, typically forming ionic bonds with the nitrogen atoms in the structure. The compound is characterized by a bicyclic quinoline structure containing a benzene ring fused with a pyridine ring, while the hydrazine group provides reactive nitrogen functionalities .

Molecular Properties and Identifiers

The compound is documented in chemical databases with specific identifiers that facilitate its recognition and classification in research literature. Table 1 summarizes the key molecular properties and identifiers associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁Cl₂N₃ |

| Molecular Weight | 232.11 g/mol |

| CAS Registry Number | 61621-35-0 |

| European Community (EC) Number | 262-875-7 |

| InChI | InChI=1S/C9H9N3.2ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-6,12H,10H2;2*1H |

| InChIKey | IBORBSYHSWWFAU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)NN.Cl.Cl |

The compound is known by several synonyms in scientific literature and commercial catalogs, including 3-Hydrazinylquinoline dihydrochloride, 3-Hydrazinoquinoline dihydrochloride, and USAF EK-7088 .

Biological Activities

Quinolin-3-yl-hydrazine dihydrochloride and related compounds demonstrate a range of biological activities that make them valuable in pharmaceutical research and development.

Radioprotective Properties

Limited research suggests that 3-hydrazinoquinoline dihydrochloride might offer protection against radiation-induced damage in healthy cells. This radioprotective property could prove valuable in mitigating the side effects of radiation therapy in cancer treatment, potentially allowing for more aggressive treatment regimens while preserving normal tissue function.

Applications in Research and Development

The unique chemical structure and biological properties of Quinolin-3-yl-hydrazine dihydrochloride make it valuable for various applications in scientific research and pharmaceutical development.

Organic Synthesis Applications

The compound functions as a versatile building block in organic synthesis due to the reactivity of both the quinoline and hydrazine moieties. Table 2 outlines some common reactions involving Quinolin-3-yl-hydrazine dihydrochloride in synthetic applications.

| Reaction Type | Product Class | Potential Applications |

|---|---|---|

| Condensation with aldehydes/ketones | Hydrazones | Pharmaceuticals, analytical reagents |

| Reaction with carboxylic acids | Hydrazides | Anti-cancer and antimicrobial agents |

| Cyclization reactions | Heterocyclic compounds | Drug development, material science |

| Metal coordination | Coordination complexes | Catalysis, sensing applications |

These synthetic transformations highlight the versatility of Quinolin-3-yl-hydrazine dihydrochloride as a chemical intermediate for creating diverse compounds with applications across multiple scientific disciplines.

Structure-Activity Relationships

The biological activities of Quinolin-3-yl-hydrazine dihydrochloride and related compounds depend significantly on their structural features. The position of the hydrazine group on the quinoline scaffold plays a crucial role in determining the compound's biological properties.

Role of the Quinoline Moiety

The quinoline scaffold provides several features that contribute to biological activity:

-

The aromatic system allows for π-π interactions with aromatic amino acid residues in target proteins

-

The nitrogen atom in the quinoline ring can participate in hydrogen bonding as an acceptor

-

The planar structure may facilitate intercalation with DNA, potentially contributing to anti-cancer effects

Significance of the Hydrazine Group

The hydrazine functionality at the 3-position introduces additional reactivity and binding capabilities:

-

The -NH-NH₂ group can function as both hydrogen bond donor and acceptor

-

The nucleophilic character of hydrazine enables reactions with electrophilic cellular components

-

The position at C-3 of the quinoline ring creates a specific spatial arrangement that may optimize interactions with biological targets

Future Research Directions

Based on the current understanding of Quinolin-3-yl-hydrazine dihydrochloride and related compounds, several avenues for future research emerge.

Detailed Mechanistic Studies

Further investigation into the mechanisms underlying the biological activities of Quinolin-3-yl-hydrazine dihydrochloride would enhance our understanding of its potential therapeutic applications. This includes studies to elucidate:

-

Specific molecular targets involved in its anticancer effects

-

Mechanisms responsible for its potential radioprotective properties

-

Structural features essential for antimicrobial activity

Derivatization and Optimization

The development of new derivatives based on the Quinolin-3-yl-hydrazine dihydrochloride scaffold represents a promising approach to creating compounds with enhanced biological activities and improved pharmacological properties. Strategic modifications might include:

-

Introduction of additional functional groups to the quinoline backbone

-

Formation of metal complexes to explore new biological activities

-

Incorporation into larger molecular systems for targeted drug delivery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume